Chlorimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

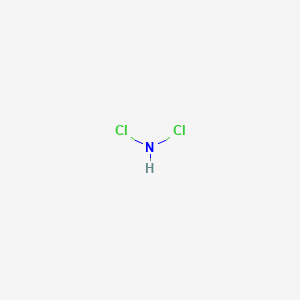

Chlorimide is a useful research compound. Its molecular formula is NHCl2 and its molecular weight is 85.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

Chlorimides are utilized as intermediates in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Their reactivity allows for the formation of various derivatives through nucleophilic substitution reactions.

1.1. Synthesis of Pharmaceuticals

Chlorimide derivatives are integral in the synthesis of several pharmaceutical compounds. For instance, they are used to create chlorinated heterocycles that exhibit biological activity against various diseases. The incorporation of chlorine into drug molecules often enhances their efficacy and bioavailability.

- Example: this compound derivatives have been linked to improved activity in anti-cancer drugs due to their ability to interact with biological targets effectively.

1.2. Agrochemical Applications

In agrochemistry, chlorimides serve as precursors for herbicides and fungicides. Their chlorinated structure contributes to the stability and effectiveness of these compounds in agricultural applications.

Environmental Applications

Chlorimides play a role in water treatment processes, particularly concerning disinfection practices involving chloramines.

2.1. Water Disinfection

Chloramines, which include this compound structures, are increasingly used as disinfectants in municipal water systems. They provide a more stable residual than free chlorine, reducing the formation of harmful disinfection by-products such as trihalomethanes.

- Case Study: A study indicated that the use of monochloramine (a type of chloramine) in drinking water treatment has increased from 20% to 29% among U.S. water treatment plants between 1989 and 1998, with projections suggesting further adoption due to regulatory pressures .

2.2. Formation of By-products

Research has identified that chloramines can decompose into various by-products, including chloronitramide anion (Cl–N–NO2−), which raises concerns regarding potential toxicity and public health implications . Understanding these decomposition pathways is crucial for assessing risks associated with long-term exposure to chloraminated water.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of chlorimides and their derivatives.

3.1. Animal Studies

Long-term studies on rodents exposed to chloraminated drinking water have shown varying effects on health parameters such as body weight and hematological indices . While significant adverse effects were not consistently observed, some studies reported increased incidences of specific health issues at higher concentrations.

- Findings: In one study, a dose-related decrease in body weight was noted among female mice exposed to chloraminated water over two years .

3.2. Regulatory Perspectives

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) are increasingly focused on understanding the implications of chloramine use in drinking water, particularly regarding newly identified compounds resulting from its decomposition .

Propriétés

Numéro CAS |

3400-09-7 |

|---|---|

Formule moléculaire |

NHCl2 Cl2HN |

Poids moléculaire |

85.92 g/mol |

InChI |

InChI=1S/Cl2HN/c1-3-2/h3H |

Clé InChI |

JSYGRUBHOCKMGQ-UHFFFAOYSA-N |

SMILES |

N(Cl)Cl |

SMILES canonique |

N(Cl)Cl |

Key on ui other cas no. |

3400-09-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.